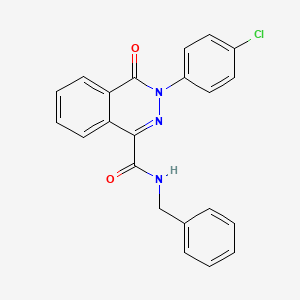

![molecular formula C13H15NO3 B2744713 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 10549-63-0](/img/structure/B2744713.png)

8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

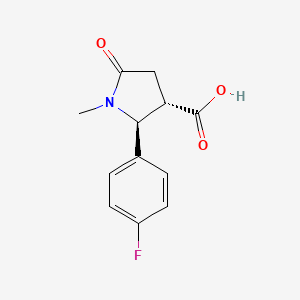

8-[(Dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one , also known by its chemical formula C18H17NO3 , is a synthetic compound with interesting pharmacological properties. Let’s explore further.

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation of 4-methylcoumarin (a chromenone derivative) with 4-dimethylaminobenzaldehyde . The reaction proceeds via a Mannich-type reaction, where the dimethylamino group is introduced onto the coumarin scaffold. The resulting product is the target compound.

Molecular Structure Analysis

The molecular structure of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one consists of the following components:

- A chromenone core (7-hydroxy-4-methyl-2H-chromen-2-one)

- A dimethylamino group attached to the chromenone at the C8 position

- A hydroxy group at the C7 position

- A methyl group at the C4 position

Chemical Reactions Analysis

This compound exhibits interesting reactivity due to its chromenone scaffold. It can participate in various reactions, including:

- Oxidation : The hydroxy group can be oxidized to form a ketone.

- Substitution : The dimethylamino group can undergo nucleophilic substitution reactions.

- Ring-closure : The chromenone ring can participate in cyclization reactions.

Physical And Chemical Properties Analysis

- Melting Point : This compound typically melts at a specific temperature (please refer to relevant literature).

- Solubility : It may exhibit solubility in organic solvents (e.g., methanol, dichloromethane).

- UV-Vis Absorption : The chromenone core likely absorbs UV light at specific wavelengths.

Scientific Research Applications

1. Synthesis and Structural Analysis

A study by (Li et al., 2014) focused on the synthesis of a new coumarin derivative, 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one. The compound was characterized by single-crystal X-ray diffraction, revealing its crystal structure and physical properties. The study also included quantum chemistry calculations and a discussion of its infrared, NMR spectra, thermal analysis, and fluorescent properties.

2. Biological Screening

In the field of biological screening, the compound's derivatives were synthesized to explore selected biological activities. For instance, (Khan et al., 2003) investigated the cytotoxic and bactericidal activities of its derivatives. This research highlighted the potential of these compounds in medicinal chemistry, especially in the development of new therapeutic agents.

3. Antibacterial Investigations

A study by (Hamdi et al., 2008) synthesized new hydroxy ethers and heterocyclic coumarin derivatives. They evaluated the antibacterial activity of these new products, indicating a dependence on their chemical structure. This research contributes to the understanding of how structural variations in coumarin derivatives can influence their antibacterial efficacy.

4. Photochemical Properties

Research into the photochemical properties of such compounds has also been conducted. For example, (Abu-Gharib et al., 2015) examined the base-catalyzed hydrolysis of related compounds in various solvent mixtures. They analyzed the reactivity trends and solvent effects, providing insights into the photochemical behavior of these compounds.

5. Kinetic Studies

The kinetics and reactivity of 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one derivatives have also been a topic of interest. (Abu-Gharib et al., 2014) studied the base-catalyzed hydrolysis of similar compounds, assessing their kinetic and thermodynamic parameters. Such studies are vital for understanding the chemical behavior of these compounds under different conditions.

Safety And Hazards

- Toxicity : Assessments of toxicity are essential. Consult relevant safety data sheets.

- Handling : Proper handling procedures should be followed due to potential hazards.

- Environmental Impact : Consider its impact on the environment.

Future Directions

Research on 8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one should explore:

- Biological Activity : Investigate its effects on specific cellular pathways.

- Drug Development : Assess its potential as a drug candidate.

- Structural Modifications : Explore derivatives for improved properties.

Please note that this analysis is based on available information, and further studies are warranted. For detailed references, consult relevant scientific literature12.

Feel free to ask if you need additional information or clarification!

properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-6-12(16)17-13-9(8)4-5-11(15)10(13)7-14(2)3/h4-6,15H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRZGRPWUSQQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2744631.png)

![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)

![4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2744634.png)

![ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2744635.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile](/img/structure/B2744637.png)

![[(Z)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 4-methylbenzoate](/img/structure/B2744638.png)

![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)

![4-morpholin-4-ylsulfonyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2744649.png)